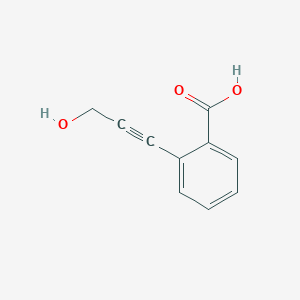

2-(3-Hydroxyprop-1-ynyl)benzoic acid

描述

属性

CAS 编号 |

773100-95-1 |

|---|---|

分子式 |

C10H8O3 |

分子量 |

176.17 g/mol |

IUPAC 名称 |

2-(3-hydroxyprop-1-ynyl)benzoic acid |

InChI |

InChI=1S/C10H8O3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6,11H,7H2,(H,12,13) |

InChI 键 |

UHERSIRDDKRRCA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C#CCO)C(=O)O |

规范 SMILES |

C1=CC=C(C(=C1)C#CCO)C(=O)O |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Analysis

The following table compares 2-(3-Hydroxyprop-1-ynyl)benzoic acid with structurally related benzoic acid derivatives:

Physical Properties

准备方法

Sonogashira Coupling Mechanism

- Oxidative Addition: Pd(0) species inserts into the aryl halide bond forming Pd(II) complex.

- Transmetalation: Copper acetylide formed from propargyl alcohol and CuI transfers the alkynyl group to Pd(II).

- Reductive Elimination: Formation of the C–C bond between aryl and alkynyl groups, regenerating Pd(0).

The reaction is base-mediated (triethylamine) and proceeds under inert atmosphere to avoid catalyst deactivation.

Hydroxylation and Purification

The terminal alkyne bearing a hydroxyl group is stable under reaction conditions. Post-reaction work-up involves quenching, extraction, and chromatographic purification. The hydroxyl group can be further derivatized if needed.

Comparative Summary Table of Preparation Methods

| Method | Starting Materials | Catalysts/Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sonogashira Coupling (Industrial) | 2-Bromobenzoic acid methyl ester + Propargyl alcohol | Pd(PPh3)2Cl2, CuI, Et3N | Reflux in acetonitrile, N2 atmosphere, 3 h | 92 | High yield, scalable, widely used |

| Esterification/Etherification | 3-Hydroxybenzoic acid + MeOH + Alkyl halides | H2SO4 (esterification), K2CO3 (etherification) | Reflux, 6–8 h (etherification) | Variable | Used for alkoxy derivatives, potential for further modification |

| Pd-Catalyzed Coupling in DMF | Aromatic acid derivatives + Propargyl alcohol | PdCl2(PPh3)2, CuI, Et3N | Room temp to 25 °C, inert atmosphere, 3 h | Moderate to high | Research scale, requires chromatographic purification |

| One-Pot Multicomponent Synthesis | Benzaldehyde, resorcinol, carboxylic acids | Sulfamic acid catalyst | Reflux/microwave irradiation | High | For complex heterocycles, not direct for target compound |

常见问题

Basic: What synthetic methodologies are recommended for preparing 2-(3-Hydroxyprop-1-ynyl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of substituted benzoic acid derivatives typically involves multi-step organic reactions. For example, similar compounds like 2-(piperidin-1-yl)benzoic acid hydrochloride are synthesized via nucleophilic substitution or condensation reactions, followed by salt formation with hydrochloric acid . For this compound:

- Step 1: Introduce the propargyl alcohol moiety via Sonogashira coupling between a halogenated benzoic acid derivative and propargyl alcohol.

- Step 2: Optimize reaction conditions (e.g., palladium catalyst loading, solvent polarity, and temperature) to enhance yield and reduce side products.

- Validation: Monitor intermediates using HPLC or LC-MS to confirm structural integrity .

Basic: How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

Combine orthogonal analytical techniques:

- LC-MS: For qualitative analysis of molecular weight and fragmentation patterns .

- NMR (1H/13C): Confirm substituent positions and detect impurities (e.g., residual solvents or unreacted intermediates).

- X-ray Crystallography: Resolve stereochemical ambiguities in crystalline derivatives .

- Purity Assessment: Use quantitative NMR (qNMR) or HPLC with UV detection (e.g., at 254 nm) to achieve >98% purity thresholds .

Advanced: What metabolic pathways or enzymatic interactions should be investigated for this compound in pharmacological studies?

Methodological Answer:

Design in vitro assays to evaluate:

- Cytochrome P450 (CYP) Interactions: Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify oxidation sites, as seen in studies of 4-(imidazol-1-yl)benzoic acid .

- Phase II Metabolism: Incubate with liver microsomes to detect glucuronidation or sulfation of the hydroxypropynyl group.

- Toxicity Screening: Measure reactive metabolite formation (e.g., glutathione trapping assays) to assess potential hepatotoxicity .

Advanced: How can contradictions in biological activity data for this compound be resolved?

Methodological Answer:

Address discrepancies using:

- Dose-Response Curves: Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Statistical Validation: Apply paired-difference confidence intervals (e.g., 99% CI) to assess reproducibility, as demonstrated in recovery studies of dihydroxybenzoyl benzoic acids .

- Cell Line Specificity: Compare activity in primary vs. immortalized cells to rule out cell-type-dependent artifacts .

Advanced: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Follow GHS-aligned guidelines:

- Toxicity Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential irritancy, as noted for structurally related 2-(3-carboxy-3-oxo-1-propenyl)benzoic acid .

- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal.

- Ecotoxicity Screening: Conduct acute toxicity assays (e.g., Daphnia magna LC50) to assess environmental risks .

Advanced: How do structural modifications to the hydroxypropynyl group affect the compound’s bioactivity?

Methodological Answer:

Systematically modify the substituent and evaluate:

- Hydrogen Bonding: Replace the hydroxyl group with methoxy or acetyl to alter solubility and target binding.

- Alkyne Stability: Introduce electron-withdrawing groups to prevent alkyne polymerization during storage.

- Activity Correlation: Use QSAR models to link substituent properties (e.g., logP, polar surface area) to biological endpoints, as done for xanthene-based benzoic acids .

Advanced: What computational strategies can predict the reactivity of this compound in catalytic systems?

Methodological Answer:

Employ density functional theory (DFT) to:

- Map Electron Density: Identify nucleophilic/electrophilic regions (e.g., alkyne vs. carboxylate reactivity).

- Transition State Modeling: Simulate Pd-catalyzed coupling reactions to optimize catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂).

- Solvent Effects: Compare calculated activation energies in polar (DMF) vs. non-polar (toluene) solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。